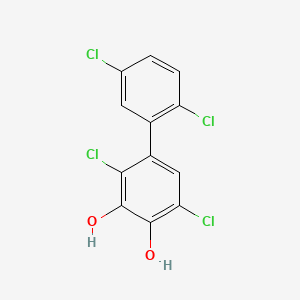
(1,1'-Biphenyl)-3,4-diol, 2,2',5,5'-tetrachloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,1’-Biphenyl)-3,4-diol, 2,2’,5,5’-tetrachloro- is a chemical compound with the molecular formula C12H6Cl4O2. It is a derivative of biphenyl, where the biphenyl core is substituted with four chlorine atoms and two hydroxyl groups. This compound is known for its stability and resistance to environmental degradation, making it a persistent organic pollutant.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-3,4-diol, 2,2’,5,5’-tetrachloro- typically involves the chlorination of biphenyl followed by hydroxylation. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The hydroxylation step can be achieved using reagents like sodium hydroxide or hydrogen peroxide under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient chlorination and hydroxylation. Safety measures are crucial due to the toxic nature of the reagents and the compound itself.
Análisis De Reacciones Químicas
Types of Reactions
(1,1’-Biphenyl)-3,4-diol, 2,2’,5,5’-tetrachloro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The chlorine atoms can be reduced to form less chlorinated biphenyls.
Substitution: The chlorine atoms can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like zinc dust or sodium borohydride.
Substitution: Reagents like Grignard reagents or organolithium compounds.
Major Products
Oxidation: Formation of tetrachloroquinones.
Reduction: Formation of dichlorobiphenyls or monochlorobiphenyls.
Substitution: Formation of alkylated or arylated biphenyls.
Aplicaciones Científicas De Investigación
(1,1’-Biphenyl)-3,4-diol, 2,2’,5,5’-tetrachloro- has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of chlorination and hydroxylation on biphenyl derivatives.
Biology: Investigated for its effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Studied for its potential toxicological effects and its interactions with biological molecules.
Industry: Used in the production of certain polymers and as an intermediate in the synthesis of other chemicals.
Mecanismo De Acción
The mechanism of action of (1,1’-Biphenyl)-3,4-diol, 2,2’,5,5’-tetrachloro- involves its interaction with cellular components. It can bind to and disrupt the function of various enzymes and receptors, particularly those involved in the endocrine system. The compound can also generate reactive oxygen species, leading to oxidative stress and cellular damage.
Comparación Con Compuestos Similares
Similar Compounds
2,2’,5,5’-Tetrachlorobiphenyl: Similar structure but lacks hydroxyl groups.
2,3’,4’,5-Tetrachlorobiphenyl: Different chlorination pattern.
2,2’,5,5’-Tetrachloro-4,4’-bis(methylsulfonyl)biphenyl: Contains additional methylsulfonyl groups.
Uniqueness
(1,1’-Biphenyl)-3,4-diol, 2,2’,5,5’-tetrachloro- is unique due to the presence of both chlorine atoms and hydroxyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its persistence in the environment make it a compound of significant interest in both scientific research and industrial applications.
Propiedades
Número CAS |
86694-95-3 |
|---|---|
Fórmula molecular |
C12H6Cl4O2 |
Peso molecular |
324.0 g/mol |
Nombre IUPAC |
3,6-dichloro-4-(2,5-dichlorophenyl)benzene-1,2-diol |
InChI |
InChI=1S/C12H6Cl4O2/c13-5-1-2-8(14)6(3-5)7-4-9(15)11(17)12(18)10(7)16/h1-4,17-18H |
Clave InChI |
ATRHCFTUBJJBBT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)C2=CC(=C(C(=C2Cl)O)O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(Benzyloxy)benzoyl]-D-threonine](/img/structure/B14416020.png)

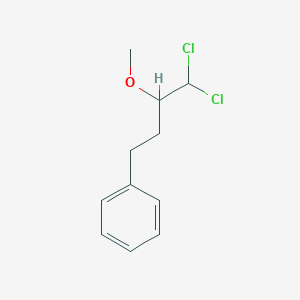
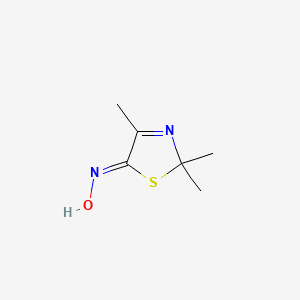
![(1R,2S,4R,8S,9S,12S,13R)-8-acetyl-6,6,9,13-tetramethyl-19-methylidene-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B14416041.png)

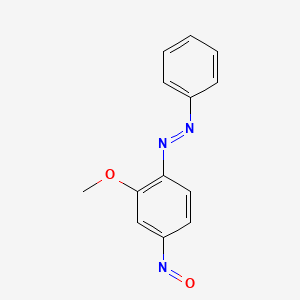
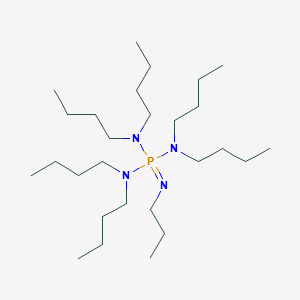

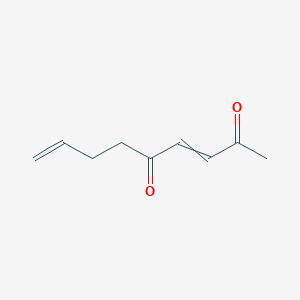



![4-[2-(2,4-Dinitrophenyl)ethenyl]-N,N-diethylaniline](/img/structure/B14416099.png)
